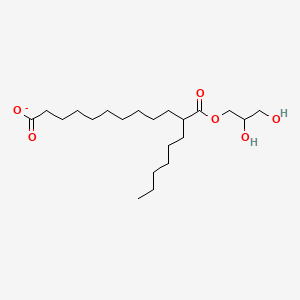

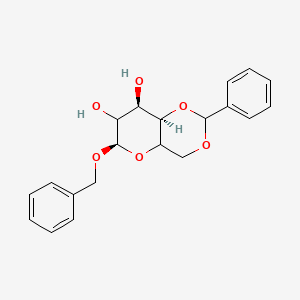

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

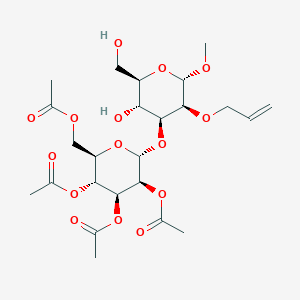

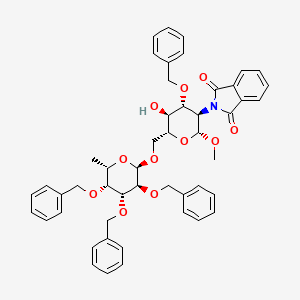

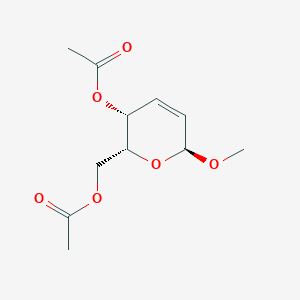

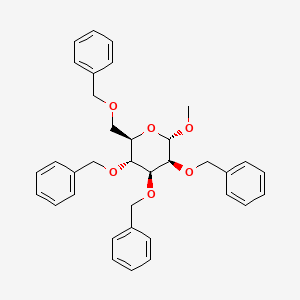

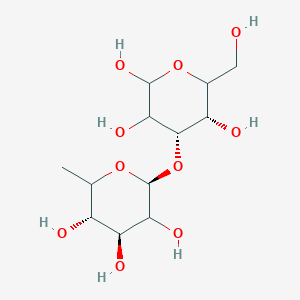

The synthesis of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside and related compounds involves several key steps, including condensation reactions and the strategic use of protecting groups to achieve desired structural features. For example, the condensation of 6-O-benzyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranosyl derivatives with methyl 2,3,4-tri-O-benzyl-6-deoxy-β-D-galactopyranosid-6-yl derivatives has been reported to produce compounds with specific configurations and conformations (Krajewski et al., 1985). Such synthetic approaches are crucial for generating compounds with precise structural attributes for further study.

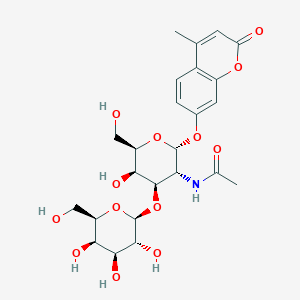

Molecular Structure Analysis

The molecular structure of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside derivatives has been elucidated using X-ray diffraction methods, revealing detailed information about their crystal structures and conformations. The study by Krajewski et al. (1985) investigated a derivative crystallizing in the monoclinic system, highlighting the significance of the chiral center configuration and the conformation of galactopyranose rings in determining the compound's overall structure.

Chemical Reactions and Properties

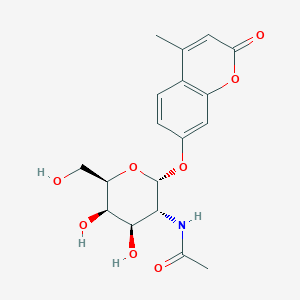

Chemical reactions involving Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside derivatives are diverse, including glycosylation reactions that enable the construction of complex oligosaccharides. For instance, selective glycosylation catalyzed by halide ion has been demonstrated to yield disaccharide derivatives efficiently (Takeo & Maeda, 1988). These reactions are fundamental for the synthesis of biologically relevant carbohydrate structures.

Physical Properties Analysis

The physical properties of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside and its derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures. X-ray crystallography studies provide insights into the crystal packing and intermolecular interactions that affect these properties.

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards various chemical groups, acyl migration, and the stability of protecting groups, are critical for their application in synthesis. For example, the acyl migration from C-3 to C-2 under alkaline conditions illustrates the dynamic nature of these molecules in chemical transformations (Chittenden & Buchanan, 1969).

Safety And Hazards

将来の方向性

Given its profound antiviral and anticancer properties2, Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside has tremendous potential for future research, particularly in the field of cancer therapeutics3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

IUPAC Name |

(6R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15?,16-,17?,18+,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-MQFIESTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676259 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside | |

CAS RN |

56341-65-2 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)